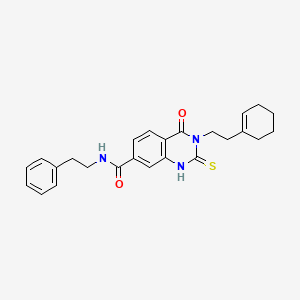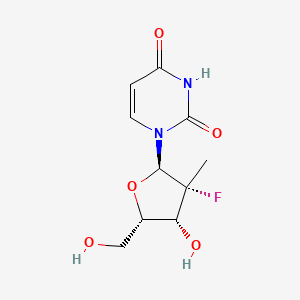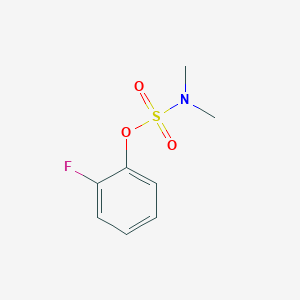
2-Fluorophenyl dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorophenyl dimethylsulfamate is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dimethylsulfamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl dimethylsulfamate typically involves the reaction of 2-fluorophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
2-Fluorophenol+Dimethylsulfamoyl chloride→2-Fluorophenyl dimethylsulfamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Fluorophenyl dimethylsulfamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamate group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a sulfonate derivative.
科学的研究の応用
2-Fluorophenyl dimethylsulfamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Fluorophenyl dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with the target.
類似化合物との比較
Similar Compounds
- 2-Chlorophenyl dimethylsulfamate
- 2-Bromophenyl dimethylsulfamate
- 2-Iodophenyl dimethylsulfamate
Comparison
Compared to its analogs, 2-Fluorophenyl dimethylsulfamate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity. Additionally, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
特性
分子式 |
C8H10FNO3S |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(2-fluorophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H10FNO3S/c1-10(2)14(11,12)13-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChIキー |
QQZJJTWCMARYLQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


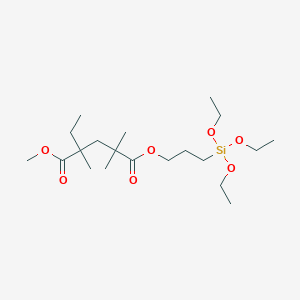
![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)
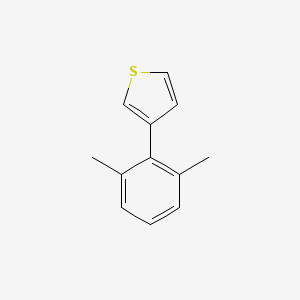
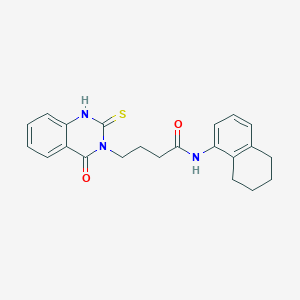
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120946.png)
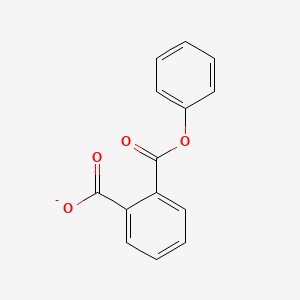
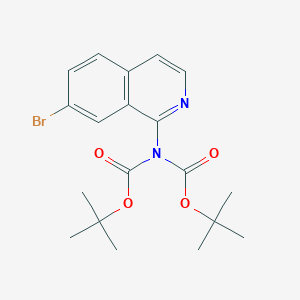
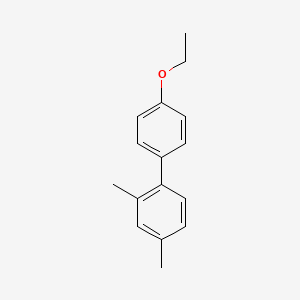
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)
